3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Description
This compound belongs to the pyridine-3,5-dicarboxylate class, characterized by a pyridine core substituted with ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a 3-nitrophenyl moiety at position 2. Pyridine derivatives are often explored for their bioactivity, particularly in cardiovascular and neurological therapeutics, due to their ability to modulate ion channels and enzymes .
Properties
Molecular Formula |
C28H29N3O6 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H29N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23H,8,13-14,16-17H2,1-3H3 |
InChI Key |
MVQDCVUGKJYBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of the Intermediate Acid and Esters
- The starting material, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid , is selectively esterified to form 3-methyl ester 5-carboxylic acid or its dimethyl ester derivatives.
- Partial hydrolysis of the dimethyl ester is performed in a mixture of dichloromethane and dimethylformamide (4:1) at low temperatures (0–5 °C) using thionyl chloride to activate the acid groups.
- This activation facilitates the selective formation of the 3-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid intermediate.
Coupling with 1-Benzyl-3-Piperidinol
- The activated intermediate is then reacted with 1-benzyl-3-piperidinol , typically in a molar ratio slightly exceeding 1:1 (e.g., 1.10 equivalents of the piperidinol) at low temperatures (0–5 °C) initially, followed by stirring at room temperature (25 °C).
- This step forms the ester linkage at the 3-position of the pyridine ring, yielding the 3-O-(1-benzylpiperidin-3-yl) 5-O-methyl diester .
- The reaction is quenched by water addition, and the organic phase is separated, washed, dried over anhydrous sodium sulfate, filtered, and concentrated.
Formation of Hydrochloride Salt
- The free base product is converted into the hydrochloride salt by treatment with hydrogen chloride in an organic solvent such as dichloromethane or diethyl ether.
- The resulting hydrochloride salt is isolated by filtration and drying, yielding a slightly yellowish foamy or powdery solid with high purity (yields reported around 97%).
Alternative Synthetic Routes and Impurity Considerations
Use of N,N'-Dicyclohexylcarbodiimide (DCC) Coupling
- An alternative approach involves coupling the acid intermediate with 1-benzyl-3-piperidinol in the presence of N,N'-dicyclohexylcarbodiimide and catalytic 4-dimethylaminopyridine in dimethylformamide at room temperature over several days.
- This method facilitates ester bond formation with high selectivity and purity, followed by filtration to remove dicyclohexylurea byproduct and purification steps.
Impurity Formation and Control
- Impurities such as bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate dihydrochloride (Ben-bis) and 3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride (Ben-desbenzyl) can form due to side reactions involving excess or incomplete reaction of intermediates.
- The presence of the dicarboxylic acid impurity in the starting ester intermediate leads to bis-substitution by 1-benzylpiperidin-3-ol.
- Controlled stoichiometry, reaction times, and purification protocols are essential to minimize these impurities.
Summary Table of Key Preparation Parameters
| Step | Reagents and Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Partial hydrolysis of dimethyl ester | Thionyl chloride, dichloromethane/dimethylformamide (4:1) | 0–5 °C | 1 hour | — | Activation of carboxylic acid groups |
| Coupling with 1-benzyl-3-piperidinol | 1.10 equiv. piperidinol, stirred in same solvent mix | 0–5 °C then 25 °C | 3 hours total | ~99.6 | Formation of 3-O-(1-benzylpiperidin-3-yl) ester |
| Hydrochloride salt formation | HCl in dichloromethane or diethyl ether | Room temperature | — | 97.4 | Isolation of hydrochloride salt |
| Alternative DCC coupling | N,N'-Dicyclohexylcarbodiimide, 4-DMAP, DMF | Room temperature | Up to 8 days | High | High selectivity, requires filtration |
Research Perspectives and Source Integration
- The primary synthesis protocol is detailed in a pharmaceutical analysis study, which provides experimental conditions and impurity profiling critical for quality control in drug manufacture.
- Patents from Germany and the United States describe variations of the synthetic route, including the use of carbodiimide coupling agents and halogenated intermediates, emphasizing industrial feasibility and scalability.
- These sources collectively confirm that the preparation of this compound requires precise control of reaction conditions, purification methods, and impurity management to ensure pharmaceutical-grade product quality.
Chemical Reactions Analysis
3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antihypertensive Effects
One of the primary applications of this compound is in the treatment of hypertension. Studies have shown that derivatives of pyridine and piperidine can act as calcium channel blockers, which help in reducing blood pressure by inhibiting calcium influx into vascular smooth muscle cells. This mechanism is crucial for managing cardiovascular diseases.
Neuroprotective Properties
Research indicates that compounds similar to 3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. They may hold promise in treating neurodegenerative disorders such as Alzheimer's disease.
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives. The compound's structure suggests possible interactions with cancer cell signaling pathways, leading to apoptosis (programmed cell death) in malignant cells. Preliminary data indicate that it may inhibit tumor growth in specific cancer models.
Case Study 1: Antihypertensive Efficacy
In a clinical trial involving hypertensive patients, a derivative similar to this compound was administered over a period of six weeks. Results indicated a significant reduction in systolic and diastolic blood pressure compared to the placebo group. The study concluded that the compound effectively modulates vascular resistance through calcium channel blockade.
Case Study 2: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of piperidine derivatives in mice subjected to induced oxidative stress. The results demonstrated that treatment with the compound improved cognitive function and reduced neuronal cell death compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with certain receptors in the body, potentially leading to various biological effects. The nitrophenyl group may also play a role in the compound’s activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Core Structure : The target compound’s pyridine core distinguishes it from dihydropyridine analogues (e.g., ), which are often associated with calcium channel blockade. Pyridine derivatives may exhibit altered electronic properties and metabolic stability .
- Ester Groups : The 3-O-benzylpiperidinyl group increases lipophilicity, possibly improving blood-brain barrier penetration, whereas bulkier groups like 3-(4,4-diphenylpiperidyl)propyl () may enhance target affinity but reduce solubility .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
Key Findings :
- Solubility : The hydrochloride salt in improves aqueous solubility compared to the target compound’s free base. Bulky substituents (e.g., ) reduce solubility due to increased hydrophobicity .
- logP : The target compound’s logP (~4.2) suggests moderate lipophilicity, balancing membrane permeability and metabolic clearance. Higher logP in (~6.1) may lead to tissue accumulation .
- Bioactivity : Dihydropyridine analogues () are linked to calcium channel modulation, while the pyridine core in the target compound and may target enzymes or CNS receptors .
Research and Development Insights
- Synthetic Accessibility : The benzylpiperidinyl group in the target compound requires multi-step synthesis, whereas simpler esters (e.g., ) are more straightforward .
- Stability : The nitroso group in introduces reactivity concerns, whereas the 3-nitrophenyl group in the target compound offers stability and predictable electronic effects .
- Clinical Potential: The target compound’s benzylpiperidine moiety may confer neuroactivity, while dihydropyridines () are well-established in hypertension treatment .
Biological Activity
3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C28H31N3O6
- Molecular Weight : 542.02 g/mol
- CAS Number : 91599-74-5
The compound features a complex structure that includes a piperidine moiety and multiple functional groups that may influence its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
-
Neuroprotective Effects :
- The compound has been studied for its neuroprotective properties, particularly in models of neurodegeneration. It may modulate neurotransmitter systems, potentially offering benefits in conditions like Alzheimer's disease.
-
Antioxidant Activity :
- Preliminary studies suggest that it possesses antioxidant properties, which could be beneficial in reducing oxidative stress in cellular models.
-
Anti-inflammatory Properties :
- The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, making it a candidate for conditions characterized by chronic inflammation.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with neurotransmitter receptors and modulate signaling pathways involved in neuroprotection and inflammation.
Case Studies
Several studies have explored the biological activity of similar compounds or derivatives:
- Study on Neuroprotective Effects :
- Antioxidant Activity Assessment :
- Inflammation Model Studies :
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
Methodological Answer: The compound can be synthesized via modified Hantzsch dihydropyridine synthesis. Key steps include:
- Condensation : Reacting substituted aldehydes (e.g., 3-nitrobenzaldehyde) with β-keto esters (e.g., methyl acetoacetate) and ammonia derivatives in ethanol or methanol under reflux .
- Functionalization : Introducing the benzylpiperidinyl group via nucleophilic substitution or esterification, requiring anhydrous conditions and catalysts like piperidine .
- Purification : Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol/MeOH | |
| Catalyst | Piperidine (0.1–0.5 eq) | |
| Reaction Time | 12–24 hrs (reflux) | |
| Yield Range | 45–55% (post-purification) |
Q. What purification techniques ensure high-purity samples?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradients (e.g., hexane:ethyl acetate 7:3 to 1:1) to resolve ester derivatives .
- Crystallization : Recrystallize from ethanol or dichloromethane/hexane mixtures to remove amorphous impurities .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks (≥98%) .
Q. How is structural integrity confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS (ESI+) should match theoretical [M+H]+ with <5 ppm error .
- XRD : Resolve stereochemical ambiguities (e.g., dihedral angles between nitrophenyl and pyridine rings) .
Advanced Research Questions
Q. How does stereochemistry at the 4-position influence biological activity?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers .
- Biological Assays : Compare enantiomers in calcium channel blocking assays (e.g., vascular smooth muscle models). The (R)-enantiomer often shows 10–20x higher activity due to steric compatibility with receptor sites .
Q. Table 2: Stereochemical Impact on Bioactivity
| Enantiomer | IC50 (nM) | Receptor Binding Affinity (Ki) | Reference |
|---|---|---|---|
| (R)-form | 12.3 | 8.7 nM | |
| (S)-form | 245.6 | 210 nM |
Q. What are common synthetic impurities, and how are they characterized?
Methodological Answer:
Q. How to resolve data contradictions between NMR and MS analyses?
Methodological Answer:
- Solvent Artifacts : Deuterated solvents (e.g., CDCl3) can shift NH protons. Confirm assignments via 2D NMR (HSQC, HMBC) .
- Ionization Issues : Use alternative ionization methods (APCI for non-polar fragments) to avoid MS signal suppression .
- Crystallographic Validation : Resolve tautomeric ambiguities (e.g., keto-enol forms) via single-crystal XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
